cis-Epoxysuccinic acid

Overview

Description

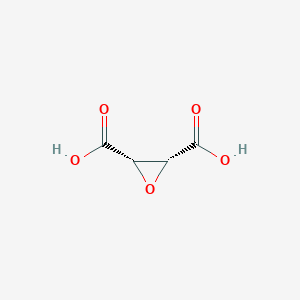

cis-Epoxysuccinic acid: is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether. This compound is of significant interest due to its unique chemical properties and its role as an intermediate in various chemical reactions. It is commonly used in the synthesis of enantiomerically pure tartaric acids, which are valuable in the food, pharmaceutical, and chemical industries.

Mechanism of Action

Target of Action

Cis-Epoxysuccinic acid primarily targets the succinate receptor (SUCNR1/GPR91) . This receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes . Additionally, this compound also targets bacterial this compound hydrolases (CESHs), which are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .

Mode of Action

this compound acts as an agonist for the succinate receptor, inhibiting cAMP levels with an EC50 value of 2.7 µM . This interaction leads to changes in cellular signaling pathways, affecting various physiological processes . In the case of CESHs, this compound is a substrate for these enzymes, which catalyze its hydrolysis to form enantiomerically pure tartrate .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the hydrolysis of cis-epoxysuccinate to form an enantiomerically pure tartrate . This reaction is catalyzed by CESHs and is crucial for the industrial synthesis of enantiomerically pure tartaric acids .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy can be influenced by various factors, including its stability and cell permeability .

Result of Action

The action of this compound results in the production of enantiomerically pure tartaric acids when it is hydrolyzed by CESHs . These tartaric acids are important chemicals with broad industrial and scientific applications . In the context of the succinate receptor, the compound’s action can influence various physiological processes by modulating cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of CESHs, which are crucial for the compound’s action, can be enhanced through methods such as whole-cell immobilization, enzyme immobilization, and protein engineering . Furthermore, the compound’s action can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

cis-Epoxysuccinic acid interacts with various enzymes, proteins, and other biomolecules. It is hydrolyzed by this compound hydrolases (CESHs) from various microbial species, including Acetobacter, Nocardia, Rhodococcus, Rhizobium, and Pseudomonas . These enzymes are used as whole-cell catalysts due to the low stability of purified CESHs .

Cellular Effects

This compound affects cAMP levels of HEK293 cells . It also agonizes SUCNR1 pathways without affecting succinate dehydrogenase .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that this compound had 10- to 20-fold higher potency than succinic acid on SUCNR1 .

Temporal Effects in Laboratory Settings

The whole-cell InaPbN-CESH [L] biocatalyst, developed for bacterial this compound hydrolase, exhibited good storage stability at 4 °C and considerable reusability . The stability of the enzyme in its free form was slightly increased by the fusion with carbohydrate-binding modules (CBMs), whereas the immobilization on cellulose significantly increased the stability of the enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathways that produce enantiomeric tartaric acids . It is hydrolyzed by this compound hydrolases (CESHs) to form an enantiomerically pure tartrate .

Subcellular Localization

This compound hydrolases (CESHs), which interact with this compound, are intracellular enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. This process typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the cis-epoxide.

Biocatalysis: Another method involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases, which catalyze the hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acids. This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of whole-cell biocatalysts. These biocatalysts are engineered to express high levels of cis-epoxysuccinate hydrolase, which facilitates the efficient conversion of cis-epoxysuccinate to the desired product. The use of immobilized enzymes and optimized reaction conditions further enhances the yield and stability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: cis-Epoxysuccinic acid undergoes hydrolysis in the presence of water and an appropriate catalyst, such as an epoxide hydrolase, to form tartaric acid.

Oxidation: The compound can be oxidized using strong oxidizing agents to produce various oxidation products, depending on the reaction conditions.

Reduction: Reduction of this compound can lead to the formation of diols, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using cis-epoxysuccinate hydrolase under mild conditions.

Oxidation: Use of peracids or other strong oxidizing agents under controlled temperature and pH.

Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: Tartaric acid

Oxidation: Various oxidation products depending on the specific conditions

Reduction: Diols

Scientific Research Applications

cis-Epoxysuccinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure tartaric acids, which are important chiral building blocks in organic synthesis.

Biology: The compound is studied for its role in enzymatic reactions, particularly those involving epoxide hydrolases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of tartaric acid, which has applications in the food and beverage industry, as well as in the manufacture of polymers and other industrial products

Comparison with Similar Compounds

trans-Epoxysuccinic acid: Unlike cis-Epoxysuccinic acid, this compound has the epoxide ring in the trans configuration. It exhibits different reactivity and selectivity in chemical reactions.

cis-Butene-1,2-epoxide: This compound has a similar epoxide ring but differs in the carbon chain length and substitution pattern.

cis-Stilbene oxide: Another epoxide with a cis configuration, but with a different aromatic structure.

Uniqueness: this compound is unique due to its specific configuration and its role as a precursor for the synthesis of enantiomerically pure tartaric acids. Its high selectivity in enzymatic reactions and its utility in producing valuable chiral compounds make it distinct from other epoxides .

Biological Activity

cis-Epoxysuccinic acid (CESA) is a compound that has garnered attention due to its significant biological activity, particularly as an agonist for succinate receptors (SUCNR1). This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 132.07 g/mol

- CAS Number : 16533-72-5

- Purity : >97.0% (GC)

- Melting Point : 149 - 155 °C

- Solubility : Soluble in methanol

Agonistic Effects on Succinate Receptors

This compound has been identified as a potent agonist for succinate receptors. Research indicates that it exhibits a potency 10- to 20-fold greater than succinic acid itself. This was demonstrated in a study where this compound reduced cyclic adenosine monophosphate (cAMP) levels significantly, with an effective concentration (EC) of 2.7 µM compared to succinic acid's EC of 29 µM .

| Compound | pEC50 ± SEM | EC50 (µM) |

|---|---|---|

| This compound | 5.57 ± 0.02 | 2.7 |

| Succinic Acid | 4.54 ± 0.08 | 29 |

The mechanisms through which this compound exerts its effects involve the modulation of intracellular signaling pathways. Activation of SUCNR1 leads to increased intracellular calcium mobilization and recruitment of arrestin proteins, which are crucial for various cellular responses .

cis-Epoxysuccinate Hydrolase (CESH)

This compound serves as a substrate for cis-epoxysuccinate hydrolases (CESHs), enzymes that catalyze the hydrolysis of CESA to produce enantiomeric tartaric acids. This enzymatic activity is particularly valuable in industrial applications where specific tartaric acid enantiomers are required .

Case Study: Enantiomeric Tartaric Acid Production

A significant application of CESA is in the production of l(+)- and d(−)-tartaric acids using bacteria that express CESHs. Studies have shown that optimizing culture conditions can enhance the yield of these enzymes, thereby increasing the efficiency of tartaric acid synthesis .

Optimization Studies

Research has focused on optimizing the production conditions for CESHs, demonstrating that factors such as yeast extract concentration and pH significantly influence enzyme yield . Additionally, directed evolution techniques have been employed to enhance the thermal stability and catalytic efficiency of CESHs, leading to improved industrial processes .

Properties

IUPAC Name |

(2R,3S)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016953, DTXSID701016952 | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-72-5, 2222820-55-3 | |

| Record name | cis-Epoxysuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-epoxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.